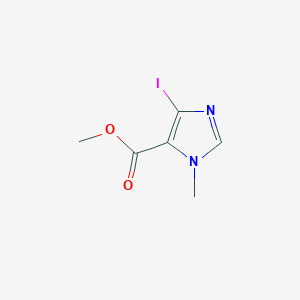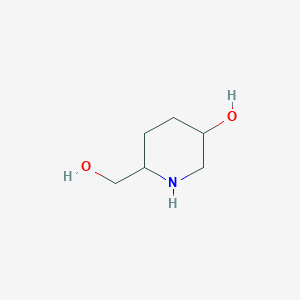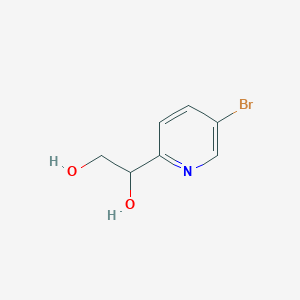![molecular formula C11H17FN2S B12434977 ({4-Fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12434977.png)
({4-Fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound ({4-Fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine is a complex organic molecule that features a pyrrolidine ring substituted with a fluorine atom, a thiophene ring, and a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({4-Fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine typically involves multi-step organic reactionsThe final step involves the addition of the methylamine group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
({4-Fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated or thiophene-containing derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
({4-Fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of ({4-Fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine involves its interaction with specific molecular targets in biological systems. The fluorine and thiophene groups may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, share structural similarities.
Fluorinated pyrrolidines: Compounds like 4-fluoropyrrolidine have similar structural features.
Methylamine derivatives: Compounds such as N-methylpyrrolidine also share functional group similarities.
Uniqueness
The uniqueness of ({4-Fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and thiophene ring enhances its reactivity and potential biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H17FN2S |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
1-[4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]-N-methylmethanamine |
InChI |
InChI=1S/C11H17FN2S/c1-13-6-10-5-9(12)7-14(10)8-11-3-2-4-15-11/h2-4,9-10,13H,5-8H2,1H3 |
InChI-Schlüssel |
LZSOOHQKHRQAII-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1CC(CN1CC2=CC=CS2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B12434911.png)
![[1-(3-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12434917.png)
![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12434924.png)
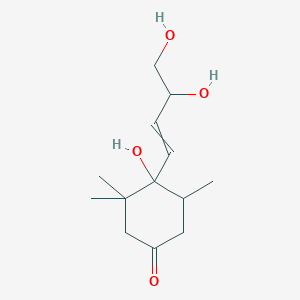
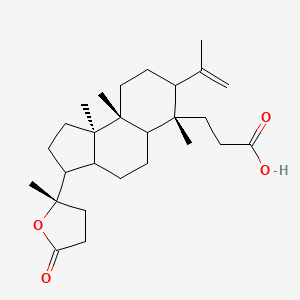

![[2-(4-Bromophenyl)ethyl]hydrazine](/img/structure/B12434943.png)
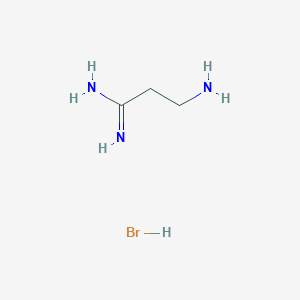

![6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12434962.png)

